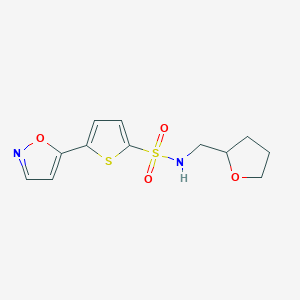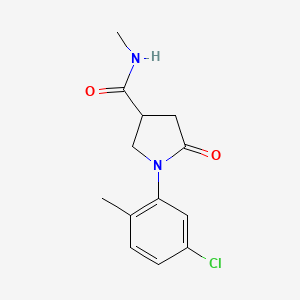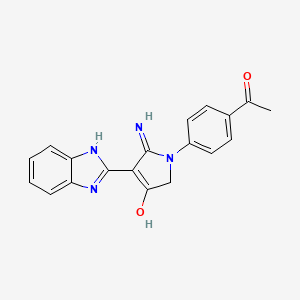
5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide, also known as TAK-915, is a small molecule drug that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease. TAK-915 belongs to a class of drugs called gamma-secretase modulators, which are designed to selectively target and modulate the activity of gamma-secretase, an enzyme that is involved in the production of amyloid beta peptides, which are believed to play a key role in the pathogenesis of Alzheimer's disease.
Mécanisme D'action
5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide works by selectively modulating the activity of gamma-secretase, an enzyme that is involved in the production of amyloid beta peptides. By modulating gamma-secretase activity, 5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide is able to reduce the production of toxic amyloid beta peptides, which are believed to play a key role in the pathogenesis of Alzheimer's disease.
Biochemical and physiological effects:
5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide has been shown to improve cognitive function in preclinical models of Alzheimer's disease by reducing amyloid beta levels in the brain. In addition, 5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide has been shown to have a favorable safety profile and does not appear to cause any significant adverse effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide in lab experiments include its selective mode of action and its ability to modulate gamma-secretase activity without completely inhibiting it. However, one limitation of using 5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide in lab experiments is the lack of long-term safety data, as the drug is still in the early stages of development.
Orientations Futures
There are several potential future directions for the development of 5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide and other gamma-secretase modulators. These include the development of more potent and selective compounds, the investigation of combination therapies with other Alzheimer's disease drugs, and the exploration of the use of gamma-secretase modulators in other neurological disorders. Further research is needed to fully understand the potential of 5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide and other gamma-secretase modulators in the treatment of cognitive disorders.
Méthodes De Synthèse
The synthesis of 5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide involves a multi-step process that starts with the reaction of 5-(5-isoxazolyl)-2-thiophenesulfonamide with tetrahydro-2-furanmethanol in the presence of a Lewis acid catalyst. This reaction produces the intermediate compound, which is then subjected to further chemical transformations to yield the final product. The synthesis of 5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide has been described in detail in a number of scientific publications.
Applications De Recherche Scientifique
5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide has been extensively studied in preclinical models of Alzheimer's disease and has shown promising results in improving cognitive function and reducing amyloid beta levels in the brain. Several studies have also investigated the potential use of 5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide in other neurological disorders such as schizophrenia and depression.
Propriétés
IUPAC Name |
5-(1,2-oxazol-5-yl)-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S2/c15-20(16,14-8-9-2-1-7-17-9)12-4-3-11(19-12)10-5-6-13-18-10/h3-6,9,14H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQBMPQDOCXEHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(S2)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-2-hydroxybenzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5974632.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5974637.png)
![N-(2-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5974640.png)
![4'-methyl-2-[(4-methylphenyl)amino]-2'-(4-methyl-1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B5974647.png)
![5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5974648.png)

![3-[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide](/img/structure/B5974667.png)
![N-(3-chloro-4-fluorophenyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5974670.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-4-({[(5-methyl-2-thienyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5974672.png)


![4-fluoro-N-({1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5974682.png)
![1-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5974687.png)